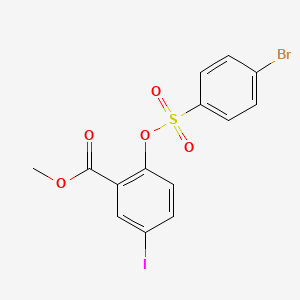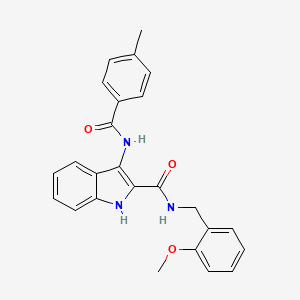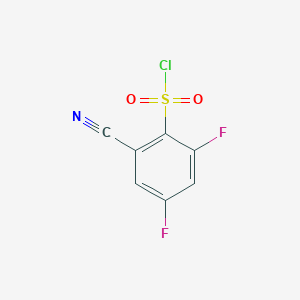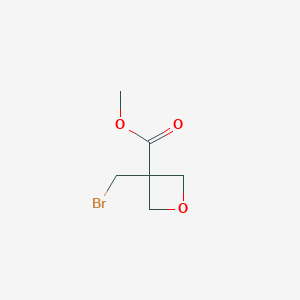![molecular formula C22H28BrN5O2 B2525637 N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide CAS No. 921912-77-8](/img/structure/B2525637.png)
N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide is a useful research compound. Its molecular formula is C22H28BrN5O2 and its molecular weight is 474.403. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthetic and Medicinal Aspects of Pyrazolo[3,4-d]pyrimidine Scaffold
Pyrazolo[3,4-d]pyrimidine is a privileged scaffold in drug discovery due to its broad range of medicinal properties, such as anticancer, CNS agents, anti-infective, anti-inflammatory, and radio diagnostics applications. The structure-activity relationship (SAR) studies around this scaffold have garnered attention, leading to the development of various lead compounds for different disease targets. Synthetic strategies and biological properties related to this scaffold suggest potential areas for further exploration by medicinal chemists to develop novel drug candidates (Cherukupalli et al., 2017).
Hybrid Catalysts in Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives
The use of hybrid catalysts for synthesizing pyrazolo[3,4-d]pyrimidine derivatives highlights the compound's versatility in synthetic chemistry. These catalysts facilitate the development of complex molecules through eco-friendly and atom-economic approaches, underscoring the compound's relevance in creating novel materials with potential therapeutic applications (Parmar et al., 2023).
Chemical Inhibitors and Drug Metabolism
Compounds related to the pyrazolo[3,4-d]pyrimidine scaffold serve as chemical inhibitors of cytochrome P450 isoforms, playing a crucial role in drug metabolism and drug-drug interactions. The selectivity and potency of these inhibitors in specific CYP isoforms are vital for understanding and predicting metabolic pathways and interactions, which is essential for the development of safe and effective drugs (Khojasteh et al., 2011).
Wirkmechanismus
Target of Action
The primary target of this compound is Acetylcholinesterase (AchE) . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates . It plays a crucial role in nerve impulse transmission in both mammals and fish .
Mode of Action
The compound interacts with its target, AchE, by inhibiting its activity . This inhibition affects the normal transmission of nerve pulses, leading to significant behavioral changes, impairment of body movement, and even a reduction in the number of surviving organisms .
Biochemical Pathways
The compound’s action affects the biochemical pathways involving free radicals and reactive oxygen species (ROS) . Normally, cells produce ROS through their routine metabolic pathways. These compounds increase dramatically under cellular damage . Overexpression of ROS has been linked to disease development .
Pharmacokinetics
It’s worth noting that the compound’s anti-neurotoxic potential was examined using nuclear magnetic resonance (nmr) and high-performance liquid chromatography (hplc) .
Result of Action
The result of the compound’s action is a dose-dependent increase in the concentration of malondialdehyde (MDA) . MDA is a secondary product formed when lipid peroxides degrade rapidly. It is a common biomarker for cellular and tissue oxidative injury .
Action Environment
It’s important to note that the compound was prepared and assayed biologically for ache activity , suggesting that its action could be influenced by the conditions under which these processes occur.
Biochemische Analyse
Biochemical Properties
Pyrazolo[3,4-d]pyrimidine derivatives, to which this compound belongs, have shown promising pharmacological potentials such as antimicrobial, antitumor, and cardiovascular activities . The specific enzymes, proteins, and other biomolecules that N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide interacts with are yet to be identified.
Cellular Effects
Related compounds have demonstrated significant impacts on cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism .
Eigenschaften
IUPAC Name |
N-[2-[5-[(4-bromophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-propylpentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28BrN5O2/c1-3-5-17(6-4-2)21(29)24-11-12-28-20-19(13-26-28)22(30)27(15-25-20)14-16-7-9-18(23)10-8-16/h7-10,13,15,17H,3-6,11-12,14H2,1-2H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMZJAPQVRXRFNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NCCN1C2=C(C=N1)C(=O)N(C=N2)CC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28BrN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-phenoxypropanamide](/img/structure/B2525559.png)


![N-[4-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-6-yl]but-2-ynamide](/img/structure/B2525564.png)


![2-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-3-(2-methoxyethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2525571.png)

![N-(2,6-dimethylphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2525573.png)
![2,5-Dimethyl-7-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2525574.png)

![3-[[2-(5,6-Difluoro-2-methylbenzimidazol-1-yl)acetyl]amino]benzenesulfonyl fluoride](/img/structure/B2525577.png)
